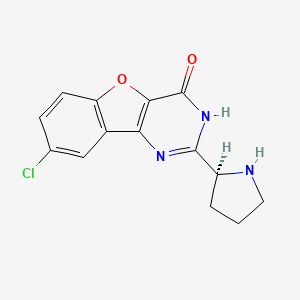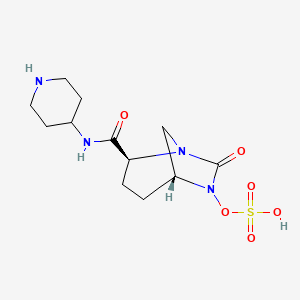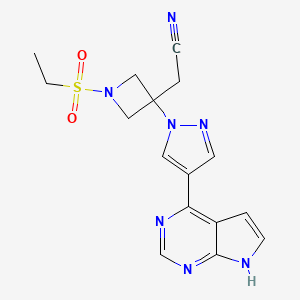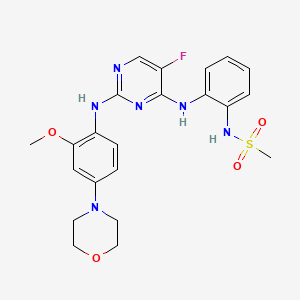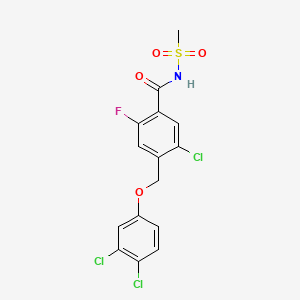
Nav1.7 inhibitor
説明
Nav1.7 inhibitors are a class of drugs that selectively inhibit the Nav1.7 voltage-gated sodium channel . This channel is expressed on sensory neurons and plays a key role in nociception, making it an attractive target for pain management . Despite the potential, multiple Nav1.7 inhibitors have failed in clinical development .
Synthesis Analysis
The synthesis of Nav1.7 inhibitors involves a computer-aided strategy to virtually assess millions of compounds, followed by molecular docking and dynamic studies . Active compounds have been identified that inhibit Nav1.7 with half maximal inhibitory concentration (IC50) values ranging from 2.9 μmol/L to 21.4 μmol/L .Molecular Structure Analysis
High-resolution cryo-EM structures of Nav1.7 complexed with chemically distinct small molecule inhibitors have been solved . These structures revealed the previously unresolved N-terminus domain (NTD) of Nav1.7, which is critical for Nav channel function .Chemical Reactions Analysis
Nav1.7 inhibitors interact with the Nav1.7 channel to inhibit its activity . For instance, a small molecule that targets a Nav1.7-interacting protein, indirectly regulates Nav1.7 activity and produces analgesia in animal models of pain .Physical And Chemical Properties Analysis
Nav1.7 inhibitors are small molecular compounds . They have been shown to have an IC50 of 0.6 nM for hNav1.7, exhibiting 80-fold selectivity versus hNav1.5 .科学的研究の応用
Discovery of Peptide-Based Nav1.7 Inhibitors : Tarantula venom-derived peptides have been identified as Nav1.7 inhibitors. The peptide AM-6120, derived from JzTx-V, showed efficacy in blocking histamine-induced pruritus in mice (Wu et al., 2018).
Characterisation of Pn3a from Spider Venom : The peptide μ-theraphotoxin-Pn3a, isolated from the venom of the tarantula Pamphobeteus nigricolor, selectively inhibits Nav1.7. It displayed analgesic activity in pain models only when combined with opioids or enkephalinase inhibitor thiorphan (Deuis et al., 2017).
Patent Applications for Nav1.7 Inhibitors : A review of patent applications targeting Nav1.7 from 2010 to 2014 highlights the interest in developing inhibitors for both inflammatory and neuropathic pain treatment (Sun et al., 2014).
Molecular Docking and Dynamics Simulations of Aryl Sulfonamide Analogs : Research using 3D-QSAR, molecular docking, and MD simulations of aryl sulfonamide Nav1.7 inhibitors has provided insights into the structure-activity relationships, aiding the development of novel inhibitors (Wang et al., 2018).
Optimization of Sulfonamide-Based Nav1.7 Inhibitors : Studies have focused on optimizing the potency, pharmacokinetics, and metabolic properties of sulfonamide-based inhibitors, leading to compounds like AM-0466 with robust in vivo activity (Graceffa et al., 2017).
Development of Peptide-Antibody Conjugates : Efforts to create NaV1.7 inhibitory peptide-antibody conjugates, like those involving GpTx-1 peptide, have been explored for potential prolonged channel blockade and pain relief (Biswas et al., 2017).
Engineering of GpTx-1 Peptide Analogues : Research into modifying GpTx-1, a tarantula venom peptide, has led to analogues with improved potency and selectivity against Nav1.7 for pain treatment (Murray et al., 2015).
Subtype-Selective Small Molecule Inhibitors : Studies have identified selective inhibitors like PF-05198007 and PF-05089771, revealing Nav1.7's role in nociceptor electrogenesis and synaptic transmission in pain pathways (Alexandrou et al., 2016).
In Vivo Efficacy of Benzoxazolinone Aryl Sulfonamides : The development of benzoxazolinone aryl sulfonamides as potent Nav1.7 inhibitors has shown promising results in preclinical pain models (Pero et al., 2017).
Modulation and Efficacy in Nonhuman Primate Assays : The use of nonhuman primate assays has been instrumental in determining the efficacy of Nav1.7 inhibitors in vivo, contributing to drug development processes (Kraus et al., 2021).
Challenges in Therapeutic Targeting of Nav1.7 : Despite promising developments, challenges remain in effectively targeting Nav1.7 for pain therapy, highlighting the need for better understanding and improved drug designs (Mulcahy et al., 2019).
Treatment in Inherited Erythromelalgia : Novel small molecule inhibitors of Nav1.7 have shown efficacy in patients with inherited erythromelalgia, a condition caused by Nav1.7 gain-of-function mutations, demonstrating the potential for targeted pain therapy (Goldberg et al., 2012).
CRMP2-Ubc9 Interaction Inhibition : Targeting the interaction between CRMP2 and Ubc9, proteins interacting with Nav1.7, has been shown to reduce pain in rodent models, suggesting a novel approach for Nav1.7 inhibition (Cai et al., 2021).
In Silico Approaches for Drug Discovery : Computational methods like in silico pharmacophore modeling and docking studies have been used to explore Nav1.7 inhibitors, aiding in the design of anti-pain drugs (Wang et al., 2018).
Safety And Hazards
特性
IUPAC Name |
5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXWPAGHGHDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nav1.7 inhibitor | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

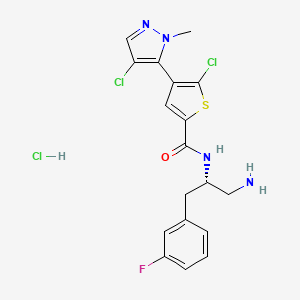


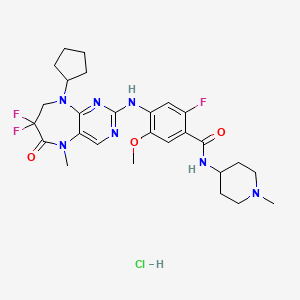
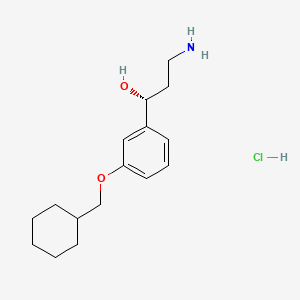
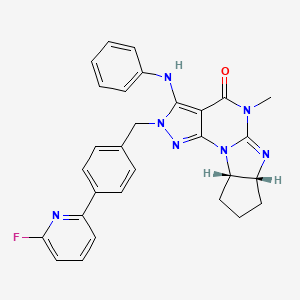
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
